1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Overview
Description
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of ethylphenyl groups and a tetrahydroindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Ethylphenyl Groups: The ethylphenyl groups can be introduced through Friedel-Crafts alkylation reactions, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace halogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amines, thiols
Scientific Research Applications
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethylphenyl)-2-methylpropan-1-amine
- 4-ethylpropiophenone
- N-(4-ethylphenyl)-N-methyl-2-phenylethanamine
Uniqueness
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, such as the presence of both ethylphenyl groups and the tetrahydroindole core
Properties
IUPAC Name |
3-(4-ethylanilino)-1-(4-ethylphenyl)-5-methyl-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-4-18-7-11-20(12-8-18)26-24-22-16-17(3)6-15-23(22)27(25(24)28)21-13-9-19(5-2)10-14-21/h7-15,17,26H,4-6,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALSJGKIJVRLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3CC(CC=C3N(C2=O)C4=CC=C(C=C4)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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